2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate typically involves the reaction of 4-(chloromethyl)-2-pyridinamine with acetyloxyacetyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are studied for their biological activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds are also studied for their potential therapeutic applications.
Uniqueness
2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
872706-96-2 |
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Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
[2-[[4-(chloromethyl)pyridin-2-yl]amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-6-10(15)13-9-4-8(5-11)2-3-12-9/h2-4H,5-6H2,1H3,(H,12,13,15) |
InChI Key |
BYXOSLSXDSKFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=NC=CC(=C1)CCl |
Origin of Product |
United States |
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